N-(4-carboxy-3-nitrophenyl)-4-O-hexopyranosylhexopyranosylamine
Description
N-(4-carboxy-3-nitrophenyl)-4-O-hexopyranosylhexopyranosylamine is a complex organic compound characterized by the presence of a carboxylic acid group, a nitro group, and a hexopyranosylhexopyranosylamine moiety
Properties
Molecular Formula |
C19H26N2O14 |
|---|---|
Molecular Weight |
506.4 g/mol |
IUPAC Name |
4-[[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]-2-nitrobenzoic acid |
InChI |
InChI=1S/C19H26N2O14/c22-4-9-11(24)12(25)15(28)19(34-9)35-16-10(5-23)33-17(14(27)13(16)26)20-6-1-2-7(18(29)30)8(3-6)21(31)32/h1-3,9-17,19-20,22-28H,4-5H2,(H,29,30) |
InChI Key |
MLUSHUADCHDDIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carboxy-3-nitrophenyl)-4-O-hexopyranosylhexopyranosylamine typically involves multi-step organic reactions. The initial step often includes the nitration of a phenyl compound to introduce the nitro group. This is followed by the introduction of the carboxylic acid group through oxidation reactions. The final step involves the glycosylation reaction to attach the hexopyranosylhexopyranosylamine moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and oxidation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-carboxy-3-nitrophenyl)-4-O-hexopyranosylhexopyranosylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction of Nitro Group: Formation of N-(4-carboxy-3-aminophenyl)-4-O-hexopyranosylhexopyranosylamine.
Reduction of Carboxylic Acid Group: Formation of N-(4-hydroxy-3-nitrophenyl)-4-O-hexopyranosylhexopyranosylamine.
Substitution of Nitro Group: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-carboxy-3-nitrophenyl)-4-O-hexopyranosylhexopyranosylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of N-(4-carboxy-3-nitrophenyl)-4-O-hexopyranosylhexopyranosylamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hexopyranosylhexopyranosylamine moiety may facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenethylamine: Contains a nitro group and an amine group but lacks the carboxylic acid and glycosyl moieties.
5-(3-Nitrophenyl)oxazole-4-carboxylic acid: Contains a nitro group and a carboxylic acid group but lacks the glycosyl moieties.
Uniqueness
N-(4-carboxy-3-nitrophenyl)-4-O-hexopyranosylhexopyranosylamine is unique due to the presence of both the carboxylic acid and nitro groups, as well as the hexopyranosylhexopyranosylamine moiety. This combination of functional groups and structural features gives it distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
